molecular formula C9H14O2 B1631655 5-Norbornene-2-exo,3-exo-dimethanol CAS No. 699-95-6

5-Norbornene-2-exo,3-exo-dimethanol

Cat. No.: B1631655
CAS No.: 699-95-6
M. Wt: 154.21 g/mol
InChI Key: IGHHPVIMEQGKNE-OJOKCITNSA-N
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Description

5-Norbornene-2-exo,3-exo-dimethanol: is an organic compound with the molecular formula C9H14O2 . It is a derivative of norbornene, a bicyclic hydrocarbon, and features two hydroxyl groups attached to the exo positions of the norbornene ring. This compound is known for its unique structure and reactivity, making it valuable in various chemical applications.

Mechanism of Action

Target of Action

5-Norbornene-2-exo,3-exo-dimethanol is a norbornene derivative that is widely used as a monomer in the synthesis of polynorbornenes . The primary target of this compound is the aryl-palladium complex . This complex plays a crucial role in palladium-catalyzed Heck/Suzuki cascade reactions .

Mode of Action

The compound interacts with its target, the aryl-palladium complex, by preventing transmetalation . Transmetalation is a key step in many metal-catalyzed cross-coupling reactions, and preventing it can significantly influence the outcome of these reactions .

Biochemical Pathways

The compound is involved in the Heck/Suzuki cascade reaction pathway . This pathway is a highly enantioselective process that results in the formation of various oxindoles . Oxindoles are important structures in medicinal chemistry, found in many biologically active compounds .

Result of Action

The primary result of the action of this compound is the successful completion of the Heck/Suzuki cascade reaction . This leads to the formation of oxindoles with excellent enantiomeric excess (ee) values , which are important in the synthesis of various pharmaceuticals .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the temperature and pressure conditions can affect the rate and outcome of the Heck/Suzuki cascade reaction . Additionally, the presence of other reactants and catalysts in the reaction environment can also impact the compound’s efficacy and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Norbornene-2-exo,3-exo-dimethanol typically involves the Diels-Alder reaction, where cyclopentadiene reacts with maleic anhydride to form norbornene derivatives. Subsequent reduction and functionalization steps introduce the hydroxyl groups at the exo positions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and advanced purification techniques to ensure high efficiency and product quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 5-Norbornene-2-exo,3-exo-dimethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Norbornene-2-exo,3-exo-dimethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical studies.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Comparison with Similar Compounds

Uniqueness: 5-Norbornene-2-exo,3-exo-dimethanol is unique due to its specific exo configuration, which imparts distinct reactivity and steric properties compared to its endo counterparts. This uniqueness makes it particularly valuable in stereoselective synthesis and as a precursor for complex molecular architectures .

Properties

IUPAC Name

[(1S,2S,3R,4R)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-4-8-6-1-2-7(3-6)9(8)5-11/h1-2,6-11H,3-5H2/t6-,7+,8+,9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHHPVIMEQGKNE-OJOKCITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C(C2CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C=C[C@H]1[C@@H]([C@@H]2CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

699-95-6
Record name 5-Norbornene-2-exo,3-exo-dimethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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